Linzagolix - 935283-04-8

Linzagolix

Catalog Number: EVT-273143
CAS Number: 935283-04-8
Molecular Formula: C22H15F3N2O7S
Molecular Weight: 508.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Linzagolix is a non-peptide, selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It has been studied for the treatment of estrogen-dependent conditions such as uterine fibroids and endometriosis. It is similar to other GnRH receptor antagonists like [cetrorelix], [relugolix], and [elagolix]. Uterine fibroids occur in >70% of women of reproductive age, and when symptomatic are associated with heavy menstrual bleeding, anemia, abdominal pain and pressure, bloating, increased urinary frequency, and reproductive dysfunction. As these fibroids are essentially estrogen-dependent phenomena, hormone therapies which suppress estrogen activity - including GnRH receptor antagonists like linzagolix - are thought to be beneficial by preventing intramyometrial growths in the endometrial glands. Linzagolix was approved for use in the European Union in June 2022 for the management of symptoms caused by uterine fibroids.
Linzagolix is an orally bioavailable gonadotropin-releasing hormone (GnRH or LHRH) receptor antagonist, with potential hormone production inhibitory activity. Upon oral administration of linzagolix, this agent competes with GnRH for receptor binding and inhibits GnRH receptor signaling in the anterior pituitary gland, thereby inhibiting the secretion and release of luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone. As a result, this may relieve symptoms associated with hormonally dependent disease states such as hormone-dependent prostate cancer. In women, this prevents the production of estrogen by the ovaries and may relieve symptoms from sex-hormone dependent diseases, such as pain associated with endometriosis, heavy menstrual bleeding or uterine fibroids.
See also: Linzagolix Choline (active moiety of).
Overview

Linzagolix is a selective gonadotropin-releasing hormone receptor antagonist that has been developed for the treatment of conditions such as uterine fibroids and endometriosis. This compound works by inhibiting the secretion of gonadotropins, which are hormones that stimulate the ovaries and testes, thereby reducing estrogen levels and alleviating symptoms associated with these conditions .

Source and Classification

Linzagolix is classified as a non-peptide small molecule and is distinct from traditional peptide-based gonadotropin-releasing hormone analogs. It is synthesized as a derivative of thieno(3,4-d)pyrimidine and features a complex structure that contributes to its pharmacological activity . The compound's chemical formula is C22H15F3N2O7SC_{22}H_{15}F_{3}N_{2}O_{7}S, with a molecular weight of approximately 508.42 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Linzagolix involves several steps, primarily focusing on intramolecular cyclization and hydrolysis. Key solvents used in the synthesis include tetrahydrofuran, methanol, and acetonitrile, among others. The reaction typically requires the presence of bases such as sodium hydroxide or lithium hydroxide, with temperatures ranging from 0 to 20 °C and durations from 1 to 10 hours depending on specific conditions .

One notable synthetic route describes starting with dimethyl 4-oxothiolane-2,3-dicarboxylate, which undergoes several transformations involving various reagents and conditions to yield Linzagolix as the final product. The process includes hydrolysis steps that are crucial for forming the desired functional groups in the final compound .

Molecular Structure Analysis

Structure and Data

Linzagolix's molecular structure is characterized by a thieno(3,4-d)pyrimidine core with multiple substituents, including fluorinated aromatic rings. The compound's structural complexity is reflected in its high protein binding affinity (over 99% in plasma), which is primarily to albumin .

The stereochemistry of Linzagolix plays a significant role in its biological activity, with studies indicating that it exists as a mixture of atropisomers in solution . This conformational variability can impact its pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

Linzagolix undergoes various chemical reactions during its synthesis, including cyclization, hydrolysis, and demethylation. For instance, during the synthesis process, the reaction involving sodium methoxide at elevated temperatures facilitates critical transformations necessary for constructing the Linzagolix framework .

The compound also exhibits stability under physiological conditions, which is essential for its therapeutic use. Its metabolic pathways involve cytochrome P450 enzymes that contribute to its biotransformation into several metabolites, although the parent compound remains predominant in circulation .

Mechanism of Action

Process and Data

Linzagolix functions by competitively binding to gonadotropin-releasing hormone receptors located in the pituitary gland. This antagonistic action prevents the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary, leading to decreased ovarian steroidogenesis. As a result, there is a significant reduction in estrogen levels, which alleviates symptoms associated with conditions like uterine fibroids and endometriosis .

Clinical studies have demonstrated that Linzagolix can suppress estradiol levels by up to 95%, providing effective symptom relief while maintaining a favorable safety profile compared to traditional therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Linzagolix exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 508.42 g/mol
  • Chemical Formula: C22H15F3N2O7SC_{22}H_{15}F_{3}N_{2}O_{7}S
  • Solubility: Linzagolix's solubility characteristics are influenced by its structure; it is typically soluble in organic solvents.
  • Stability: The compound shows stability under physiological conditions but may be subject to metabolic processes involving cytochrome P450 enzymes.

The pharmacokinetic profile indicates a half-life of approximately 15 hours following multiple doses, allowing for once-daily oral administration .

Applications

Scientific Uses

Linzagolix has been primarily developed for treating uterine fibroids and endometriosis. Its ability to effectively reduce menstrual bleeding associated with myomas has made it a valuable option in gynecological therapeutics . Additionally, ongoing research explores its potential applications in managing other hormone-dependent disorders due to its mechanism of action targeting gonadotropin release.

In clinical trials such as the PRIMROSE studies, Linzagolix has demonstrated significant efficacy in reducing pain associated with endometriosis while maintaining an acceptable safety profile over extended treatment periods .

Introduction to Linzagolix as a Therapeutic Agent

Linzagolix represents a significant advancement in the pharmacological management of estrogen-dependent gynecologic conditions. As an orally bioavailable non-peptide small molecule, it belongs to the class of gonadotropin-releasing hormone (GnRH) receptor antagonists. This compound was specifically engineered to overcome limitations of earlier endocrine therapies while maintaining precise control over the hypothalamic-pituitary-gonadal (HPG) axis. Its chemical structure, identified as 3-(5-((2,3-difluoro-6-methoxyphenyl)methoxy)-2-fluoro-4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno(3,4-d)pyrimidine-5-carboxylic acid (C₂₂H₁₅F₃N₂O₇S), incorporates fluorine substitutions and a thienopyrimidine scaffold that confer optimal receptor binding characteristics and metabolic stability [1] [8]. The molecular weight of 508.42 g/mol positions it favorably for oral absorption and distribution. Unlike peptide-based GnRH antagonists, linzagolix's non-peptide structure prevents enzymatic degradation in the gastrointestinal tract, enabling oral administration without the need for protective formulations [3] [6]. This characteristic fundamentally differentiates it from earlier generation GnRH modulators and establishes its clinical utility in long-term management of chronic conditions like uterine fibroids and endometriosis.

Linzagolix in the Context of GnRH Receptor Antagonism

Linzagolix exerts its therapeutic effects through selective competitive antagonism of the GnRH receptor in the anterior pituitary gland. The GnRH receptor belongs to the G-protein coupled receptor (GPCR) family and serves as the primary regulator of reproductive hormone secretion. Upon binding to this receptor, linzagolix prevents conformational changes necessary for intracellular signaling, thereby inhibiting the downstream cascade that would typically stimulate gonadotropin synthesis and release [1] [3]. This mechanism results in rapid, dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) within hours of administration [6] [9].

The pharmacological distinctiveness of linzagolix lies in its dose-responsive estrogen control. At lower doses (75-100 mg daily), it achieves partial estrogen suppression, maintaining serum estradiol within the range of 20-60 pg/mL. This range represents approximately 40-60% reduction from baseline levels while remaining above the menopausal threshold (<20 pg/mL). This partial suppression effectively manages estrogen-driven pathologies while minimizing hypoestrogenic side effects [3] [6] [9]. At higher doses (200 mg daily), linzagolix induces profound estrogen suppression, reducing estradiol to postmenopausal levels (<20 pg/mL), which may be necessary for severe, treatment-refractory cases [1] [9]. This dose flexibility enables tailored endocrine approaches based on disease severity and patient tolerance.

Linzagolix demonstrates favorable binding kinetics characterized by high receptor affinity (Ki = 1.6 nM) and slow dissociation rates, allowing once-daily dosing despite a plasma half-life of approximately 15 hours [1] [8]. The volume of distribution ranges between 11.067–11.178 L across therapeutic doses, indicating limited tissue penetration beyond plasma compartments. Its pharmacokinetic profile exhibits low inter-individual variability (<30%), a critical advantage over earlier GnRH antagonists that enables predictable estrogen control [1] [6]. Protein binding exceeds 99%, primarily to albumin, which contributes to its prolonged receptor engagement despite rapid clearance (0.499–0.522 L/h) [1]. Metabolism occurs primarily via hepatic CYP2C8, CYP2C9, and CYP3A4 isozymes, producing demethylated metabolites (KP017 and KP046) that exhibit <10% of parental activity, minimizing pharmacological interference [1].

Table 1: Pharmacodynamic Comparison of GnRH-Targeting Therapeutics [1] [3] [8]

Agent ClassRepresentative CompoundsMechanismEstradiol Suppression ProfileAdministration Route
GnRH AgonistsLeuprorelin, GoserelinInitial receptor overstimulation followed by downregulationProfound suppression (<20 pg/mL) after 2-3 weeksInjectable (depot)
First-gen GnRH AntagonistsCetrorelix, GanirelixCompetitive receptor blockadeRapid profound suppressionSubcutaneous injection
Oral GnRH AntagonistsElagolix, RelugolixCompetitive receptor blockadeDose-dependent: Partial to profoundOral
LinzagolixN/ACompetitive receptor blockadeFlexible: 20-60 pg/mL (low dose) or <20 pg/mL (high dose)Oral

The therapeutic rationale for linzagolix's mechanism becomes evident when considering the pathophysiology of estrogen-dependent disorders. Uterine fibroids, affecting over 70% of reproductive-age women, exhibit progesterone and estrogen receptor expression that promotes leiomyoma growth and associated symptoms including heavy menstrual bleeding (HMB) [1] [2]. Similarly, endometriosis implants express aromatase enzymes and estrogen receptors, creating local estrogen-positive feedback loops [3] [6]. By modulating the HPG axis without eliminating estrogen production, linzagolix disrupts these pathological processes while preserving basal hormonal activity essential for minimizing adverse effects. Clinical studies demonstrate that maintaining estradiol >30 pg/mL preserves bone mineral density (BMD) within 1% of baseline at 52 weeks, whereas profound suppression (<20 pg/mL) leads to 2-3% BMD loss [1] [9]. This therapeutic window concept represents a fundamental advancement in endocrine therapy for gynecologic disorders.

Historical Development and Rationale for Oral GnRH Antagonists

The development of linzagolix occurred against a backdrop of significant limitations in existing endocrine therapies. First-generation injectable GnRH agonists (e.g., leuprorelin, goserelin), while effective, were plagued by the "flare-up effect" – an initial surge in gonadotropins and consequent estrogen surge that exacerbates symptoms before suppression occurs [3] [6]. Additionally, their irreversible suppression of estrogen to profoundly low levels (<20 pg/mL) induced menopausal symptoms including vasomotor disturbances and significant bone mineral density (BMD) loss, limiting use to 6 months without add-back therapy [3] [10]. The requirement for intramuscular or subcutaneous administration further reduced patient acceptability for chronic management.

Peptide-based GnRH antagonists (e.g., cetrorelix) emerged as alternatives that provided immediate receptor blockade without flare effects. However, their peptide nature necessitated parenteral administration and carried risks of histamine-mediated hypersensitivity reactions. The critical innovation arrived with non-peptide, orally bioavailable GnRH antagonists, with elagolix becoming the first FDA-approved oral agent in this class in 2018 [6]. Linzagolix development, spearheaded by Kissei Pharmaceutical and later advanced by ObsEva/Theramex, aimed to improve upon existing oral antagonists through optimized pharmacokinetics and dosing flexibility [1] [3].

The molecular design of linzagolix specifically addressed pharmacokinetic limitations observed in earlier oral antagonists. Its thienopyrimidine core structure and fluorine substitutions confer high metabolic stability against hepatic CYP450 enzymes, reducing first-pass metabolism and enabling 70-80% oral bioavailability [1] [8]. Unlike elagolix, which requires twice-daily dosing due to rapid clearance, linzagolix's plasma half-life of ≈15 hours supports once-daily administration [1] [6]. Preclinical studies demonstrated linear pharmacokinetics across the 50-200 mg dose range, with dose-proportional increases in exposure (AUC) and maximal concentration (Cₘₐₓ) [1]. This predictable pharmacokinetic profile enabled precise dose titration to achieve target estradiol ranges without therapeutic drug monitoring.

Table 2: Evolution of GnRH-Targeting Therapeutics Leading to Linzagolix [1] [3] [6]

Development EraTherapeutic ApproachKey LimitationsClinical Advancements
1980s-1990sInjectable GnRH AgonistsFlare-up effect; Profound hypoestrogenism; Injection site reactions; Limited to 6 months' useProof-of-concept for GnRH targeting in estrogen-dependent disorders
Early 2000sPeptide GnRH AntagonistsSubcutaneous administration; Histamine release; Anaphylaxis riskImmediate suppression without flare effect
2010sFirst-gen Oral GnRH Antagonists (Elagolix)High pharmacokinetic variability; Twice-daily dosing; Significant BMD loss at effective dosesOral administration; Dose-dependent estrogen suppression
2020sNext-gen Oral Antagonists (Linzagolix)Limited experience in pregnancy/fertilityOnce-daily dosing; Flexible partial/full suppression; Lower BMD impact at partial suppression doses

Clinical development progressed through methodical phase 2 dose-finding studies (EDELWEISS 1) in endometriosis patients. This trial established that 75 mg maintained estradiol at 30-60 pg/mL, achieving significant pain reduction while preserving BMD [6] [9]. The subsequent PRIMROSE phase 3 program for uterine fibroids demonstrated that both 100 mg (without add-back) and 200 mg (with add-back) significantly reduced menstrual blood loss versus placebo, with median time to response as rapid as 3 days for 200 mg doses [2] [7]. Notably, linzagolix's development incorporated patient stratification based on hormonal requirements – those contraindicated for or intolerant to estrogen could utilize higher doses without add-back for limited durations, while patients needing longer-term management could combine partial suppression (100 mg) with add-back therapy [2] [3]. This personalized approach addressed a critical gap in gynecologic therapeutics.

The clinical rationale for linzagolix further emerged from understanding progesterone resistance in endometriosis. Approximately 33% of patients exhibit poor response to progestin-based therapies due to deficient progesterone receptor isoforms in endometriotic lesions [3] [6] [10]. By directly targeting the upstream regulator of ovarian steroidogenesis, linzagolix bypasses this resistance mechanism. Network meta-analyses of oral GnRH antagonists position linzagolix uniquely for its balanced efficacy-safety profile at 75-100 mg doses, showing comparable pain reduction to higher-dose elagolix (400 mg) but with superior BMD preservation [10]. Regulatory approval in Europe (2022) for uterine fibroid management cemented its role in the therapeutic armamentarium, offering a versatile endocrine option between first-line progestins and definitive surgical interventions [1] [2].

Properties

CAS Number

935283-04-8

Product Name

Linzagolix

IUPAC Name

3-[5-[(2,3-difluoro-6-methoxyphenyl)methoxy]-2-fluoro-4-methoxyphenyl]-2,4-dioxo-1H-thieno[3,4-d]pyrimidine-5-carboxylic acid

Molecular Formula

C22H15F3N2O7S

Molecular Weight

508.4 g/mol

InChI

InChI=1S/C22H15F3N2O7S/c1-32-14-4-3-10(23)18(25)9(14)7-34-16-6-13(11(24)5-15(16)33-2)27-20(28)17-12(26-22(27)31)8-35-19(17)21(29)30/h3-6,8H,7H2,1-2H3,(H,26,31)(H,29,30)

InChI Key

BMAAMIIYNNPHAB-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)F)F)COC2=C(C=C(C(=C2)N3C(=O)C4=C(SC=C4NC3=O)C(=O)O)F)OC

Solubility

Slightly soluble

Synonyms

Linzagolix;

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)COC2=C(C=C(C(=C2)N3C(=O)C4=C(SC=C4NC3=O)C(=O)O)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.